1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one
Beschreibung
1H,2H,4H-Pyrido[3,2-d][1,3]oxazin-2-one is a bicyclic heterocyclic compound featuring a pyridine ring fused with a 1,3-oxazin-2-one moiety. Its structure is characterized by nitrogen and oxygen atoms within the fused rings, contributing to diverse pharmacological and synthetic applications. Derivatives of this scaffold, such as brominated variants (e.g., 6-bromo-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one), exhibit molecular weights around 229.03 g/mol and are utilized as intermediates in drug discovery .
Eigenschaften
CAS-Nummer |
2027543-40-2 |
|---|---|
Molekularformel |
C7H6N2O2 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
1,4-dihydropyrido[3,2-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-5-2-1-3-8-6(5)4-11-7/h1-3H,4H2,(H,9,10) |
InChI-Schlüssel |
XQPJIIKEJHGAEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC=N2)NC(=O)O1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one can be synthesized through several methods. One common approach involves the Mannich reaction, where phenols, primary amines, and aldehydes are used as starting materials . Another method includes the cyclization of ortho-aminomethylphenols with aldehydes or ketones in the presence of catalysts such as SnCl4 or Me3SiCl . Additionally, the compound can be prepared by the ring-closing reaction of 2-amino-3-hydroxypyridine with chloroacetic acid .
Industrial Production Methods: Industrial production of 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Biology: It serves as a probe in biochemical assays and studies involving enzyme interactions.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or interfere with cellular processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d][1,3]oxazin-2-one Derivatives
Structural Differences :
- Core Structure : Replace the pyridine ring with a pyrimidine ring, yielding pyrimido[4,5-d][1,3]oxazin-2-one.
- Substituents: Derivatives often feature methylsulfanyl or alkylamino groups at positions 4 and 7 .
Functional Implications :
- Biological Activity : These compounds demonstrate potent inhibitory effects on mutant IDH1 and EGFR L858R/T790M, attributed to the pyrimidine ring's enhanced hydrogen-bonding capacity .
- Synthesis: Requires carbonylation of 1-(4-aminopyrimidin-5-yl)alkanols and sequential treatment with sodium hydride and ethyl chloroformate .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Structural Differences :
Functional Implications :
Brominated and Methylated Analogues
- 6-Bromo-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one : Bromine at position 6 increases molecular weight (229.03 g/mol) and alters electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions .
- 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one : A methyl group at position 2 enhances lipophilicity (logP ~1.2) and stability under acidic conditions .
Data Tables
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Positional Isomerism: The bioactivity of pyrido-oxazinones is highly sensitive to ring fusion positions. For example, pyrido[3,2-d][1,3]oxazin-2-one exhibits distinct reactivity compared to pyrido[4,3-b][1,4]oxazine (similarity score: 0.81–0.85) .
Substituent Effects: Piperazine and methoxy groups in pyrido[1,2-a]pyrimidin-4-ones improve solubility and target affinity, whereas bromine in pyrido-oxazinones facilitates further functionalization .
Synthetic Versatility: Pyrido-oxazinones serve as precursors for naphthyridinones via reactions with ester enolates, highlighting their utility in multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
